
2-Chloro-4,5-dimethyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-3-nitropyridine typically involves the nitration and chlorination of pyridine derivatives. One common method starts with 2,6-dimethyl-4-pyrone as a raw material. The process involves the following steps :
Ammonolysis Aromatization Reaction: The raw material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.
Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Nitration: Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent and nitric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4,5-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acids.
Scientific Research Applications
2-Chloro-4,5-dimethyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the chlorine and methyl groups influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
Uniqueness
2-Chloro-4,5-dimethyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups at the 4 and 5 positions, along with the nitro and chloro groups, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3 |
InChI Key |
QYAWTAXDLAJTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
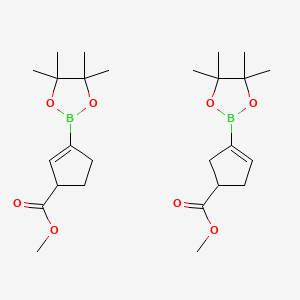
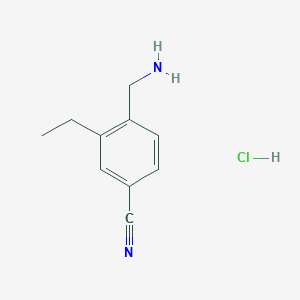
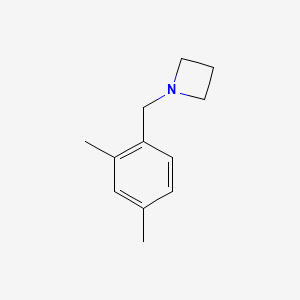
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
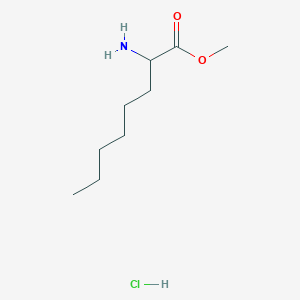

![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
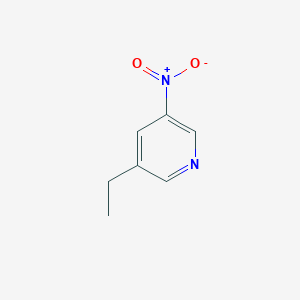
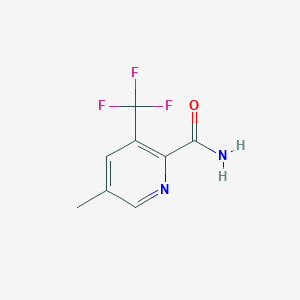
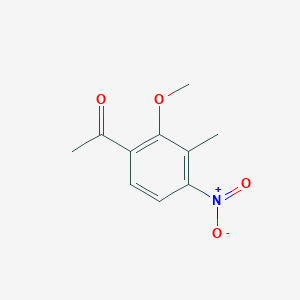

![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
